molecular formula C9H9NO4 B1624437 4-methoxy-2-[(E)-2-nitroethenyl]phenol CAS No. 35467-98-2

4-methoxy-2-[(E)-2-nitroethenyl]phenol

Cat. No. B1624437
CAS RN: 35467-98-2
M. Wt: 195.17 g/mol
InChI Key: XHZXDCADXNMUGF-SNAWJCMRSA-N
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Description

“4-methoxy-2-[(E)-2-nitroethenyl]phenol” is an organic compound. It is a phenol with a methoxy group in the para position . It is also known as Mequinol or 4-methoxyphenol . It is used in dermatology and organic chemistry .


Synthesis Analysis

4-methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction . This process involves the reaction of p-benzoquinone with methanol, resulting in the formation of 4-methoxyphenol .


Molecular Structure Analysis

The molecular formula of 4-methoxy-2-[(E)-2-nitroethenyl]phenol is C7H7NO4 . Its average mass is 169.135 Da and its monoisotopic mass is 169.037506 Da .


Chemical Reactions Analysis

In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor, for example in acrylates or styrene monomers . It can be produced from p-benzoquinone and methanol via a free radical reaction .


Physical And Chemical Properties Analysis

4-methoxy-2-[(E)-2-nitroethenyl]phenol is a colorless solid . It has a molecular weight of 169.135 g/mol .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, serious eye damage/eye irritation, and skin sensitization . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-methoxy-2-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-8-2-3-9(11)7(6-8)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZXDCADXNMUGF-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-[(E)-2-nitroethenyl]phenol

CAS RN

35467-98-2
Record name NSC404885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-2-[(E)-2-nitroethenyl]phenol

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